molecular formula C16H20N6 B3004081 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine CAS No. 2380096-41-1

2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine

Cat. No.: B3004081
CAS No.: 2380096-41-1
M. Wt: 296.378
InChI Key: RTZDJEXXFPJTPY-UHFFFAOYSA-N
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Description

2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is a heterocyclic compound that features a piperazine ring linked to a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings .

Scientific Research Applications

2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. Molecular docking studies have shown that this compound can form hydrophobic interactions with active sites of target proteins, thereby modulating their activity .

Properties

IUPAC Name

2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6/c1-12-4-5-17-16(20-12)22-8-6-21(7-9-22)15-10-14(13-2-3-13)18-11-19-15/h4-5,10-11,13H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZDJEXXFPJTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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